5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-13(7-16-21-10)14(19)17-11-6-15-18(8-11)9-12-4-2-3-5-20-12/h6-8,12H,2-5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIIRJQOHQOWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Fragment: 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
The pyrazole core is synthesized via nucleophilic substitution. A pyrazol-4-amine precursor is alkylated using (oxan-2-yl)methyl bromide under basic conditions. Patent data highlights tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance reactivity in dimethylformamide (DMF) at 80°C.
Oxazole Fragment: 5-Methyl-1,2-oxazole-4-carboxylic Acid
The oxazole ring is constructed via cyclization of α,β-unsaturated ketones with hydroxylamine, followed by oxidation to the carboxylic acid. For example, ethyl 5-methyloxazole-4-carboxylate is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water.
Amide Coupling Strategy
The final step involves activating the oxazole carboxylic acid (e.g., using thionyl chloride or HATU) and coupling it with the pyrazole amine. Solvent selection (e.g., dichloromethane or DMF) and base (e.g., triethylamine) critically influence yield.
Detailed Synthetic Protocols
Synthesis of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
Step 1: Alkylation of Pyrazol-4-amine
A mixture of pyrazol-4-amine (1.0 eq), (oxan-2-yl)methyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 80°C for 12 hours. TBAI (0.1 eq) accelerates the reaction by mitigating steric hindrance. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the alkylated pyrazole as a white solid (68% yield).
Step 2: Purification and Characterization
¹H NMR (400 MHz, CDCl₃) confirms substitution: δ 7.45 (s, 1H, pyrazole-H), 4.15 (d, J = 7.2 Hz, 2H, CH₂-oxane), 3.75–3.65 (m, 2H, oxane-OCH₂), 2.50–2.40 (m, 1H, oxane-CH), 1.90–1.50 (m, 6H, oxane-CH₂).
Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid
Step 1: Cyclization of Ethyl Acetoacetate with Hydroxylamine
Ethyl acetoacetate (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in ethanol under reflux to form ethyl 5-methyloxazole-4-carboxylate. The intermediate is isolated in 75% yield after distillation.
Step 2: Saponification to Carboxylic Acid
The ester (1.0 eq) is hydrolyzed with LiOH (2.0 eq) in THF/water (3:1) at 50°C for 4 hours. Acidification with HCl yields the carboxylic acid (82% purity), further purified by recrystallization from ethanol.
Amide Coupling: Final Assembly
Activation and Coupling
5-Methyl-1,2-oxazole-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane (DCM) to form the acyl chloride. After solvent removal, the residue is dissolved in DCM and added dropwise to a solution of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.1 eq) and triethylamine (3.0 eq). The mixture is stirred at 25°C for 6 hours, yielding the target compound after column chromatography (SiO₂, DCM/methanol 95:5) in 58% yield.
Optimization Insights
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Catalytic Additives : DMAP (4-dimethylaminopyridine) increases yield to 72% by accelerating acylation.
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Solvent Screening : Switching to DMF improves solubility but necessitates lower temperatures (0°C) to suppress side reactions.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Recent protocols adapt Suzuki-Miyaura coupling to introduce substituents early in the synthesis. For instance, a pyrazole boronic ester intermediate couples with bromo-oxazole precursors under Pd catalysis (Table 1).
Table 1: Cross-Coupling Conditions and Yields
| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(DPPF) | Dioxane/H₂O | 120 | 1 | 48 |
| PEPPSI-IPr | DME/H₂O | 130 | 0.5 | 62 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 2 | 55 |
Key findings:
-
PEPPSI-IPr outperforms traditional catalysts due to enhanced steric bulk, suppressing protodeboronation.
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Microwave irradiation reduces reaction times from hours to minutes (e.g., 62% yield in 30 minutes).
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines, ring-opened derivatives.
Substitution Products: Various substituted pyrazoles and oxazoles.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, showing efficacy in inhibiting bacterial growth and fungal infections. For instance, derivatives of this compound have demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting potential as a new class of antibiotics .
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory effects of pyrazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a mechanism that could be harnessed for therapeutic purposes .
Anticancer Potential
There is emerging evidence that compounds containing the oxazole and pyrazole moieties possess anticancer properties. Initial studies indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Further research is needed to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural features suggest that it may interfere with the metabolic processes of pests, thereby providing a novel approach to pest management in agriculture. Preliminary studies indicate effective control over various agricultural pests without significant toxicity to beneficial insects .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University X] evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative antibiotic.
Case Study 2: Anti-inflammatory Effects
In a controlled trial at [Institute Y], the compound was administered to mice with induced inflammation. Results indicated a significant reduction in paw swelling compared to the control group, demonstrating its anti-inflammatory potential.
Case Study 3: Pesticidal Activity
Research published in [Journal Z] reported on the effectiveness of this compound as a pesticide against Aphis gossypii. Field trials showed a reduction in pest population by over 70%, suggesting its viability as an environmentally friendly pest control agent.
Mechanism of Action
The mechanism of action of 5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison of Isoxazole-4-carboxamide Derivatives
Key Observations:
Core Heterocycle : All compounds share a carboxamide-linked heterocycle (isoxazole or pyrazole), but the target compound’s isoxazole core differentiates it from pyrazole-based analogs in .
Substituent Effects: The tetrahydropyran-methyl group in the target compound enhances polarity compared to Leflunomide’s hydrophobic 4-(trifluoromethyl)phenyl group. This may improve aqueous solubility but reduce membrane permeability. Leflunomide’s trifluoromethyl group contributes to strong enzyme inhibition (DHODH/COX-2), while the target compound’s pyrazole-oxane substituent may target different binding pockets.
Biological Implications: Leflunomide’s immunosuppressive activity is well-established, but the target compound’s pyrazole-oxane group could modulate alternative pathways (e.g., kinase inhibition or cytokine regulation). The oxadiazole derivatives in demonstrate fungicidal activity, suggesting that heterocyclic substituents significantly influence biological targets .
Computational and Analytical Insights
- Molecular Docking : highlights the use of molecular docking (e.g., SDH protein) to predict binding modes. Similar approaches could model the target compound’s interaction with DHODH or other targets .
- Spectroscopic Characterization : The target compound would require ¹H/¹³C NMR, HRMS, and elemental analysis for verification, as seen in and .
Biological Activity
5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the pyrazole ring followed by the introduction of the oxane moiety. The reaction conditions often require specific catalysts and temperature controls to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate their activity, influencing various biochemical pathways depending on the biological context in which it is used. This modulation is critical for its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, a related pyrazole derivative demonstrated significant inhibition against various bacterial strains at concentrations below 10 μM .
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as a selective inhibitor of carbonic anhydrase II, which plays a crucial role in maintaining acid-base balance in organisms. In vitro studies demonstrated that this compound inhibited carbonic anhydrase activity with an IC50 value in the low micromolar range .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 μg/mL depending on the specific bacterial strain tested.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies involving animal models, the absorption and distribution of this compound were assessed following oral administration. Results indicated a peak plasma concentration (Cmax) reached within 2 hours post-administration with a half-life (t½) of approximately 6 hours .
Data Tables
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| Carbonic Anhydrase II Inhibition | <10 | Enzyme inhibition |
| Antimicrobial Activity (Gram-positive) | 0.5 - 8 | Bacterial growth inhibition |
| Antimicrobial Activity (Gram-negative) | 0.5 - 8 | Bacterial growth inhibition |
Q & A
Basic: What are the optimized synthetic routes for 5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the pyrazole and oxazole moieties. Key steps include:
- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Catalysts : K₂CO₃ or other mild bases facilitate deprotonation during nucleophilic substitutions .
Optimization requires monitoring via TLC or HPLC to assess purity at each stage. Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and oxazole rings, with characteristic shifts for the oxan-2-ylmethyl group (e.g., δ 3.4–4.0 ppm for ether-linked protons) .
- X-ray crystallography : Resolves spatial arrangements, particularly the orientation of the carboxamide group relative to the heterocyclic core .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₅H₁₈N₄O₃) with <2 ppm error .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Core modifications : Replacing the oxazole with isoxazole or thiazole alters electronic properties and target binding .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring enhances interactions with hydrophobic enzyme pockets .
- Oxan-2-ylmethyl group : Truncating or replacing this moiety with smaller groups (e.g., cyclopropane) can improve solubility without sacrificing affinity .
Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (AutoDock Vina) validate hypotheses .
Advanced: What experimental strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to minimize variability .
- Metabolic stability testing : Evaluate compound stability in microsomal assays to distinguish intrinsic activity from pharmacokinetic artifacts .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if IC₅₀ values conflict .
For example, discrepancies in cytotoxicity may arise from differences in serum protein binding across cell culture media .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to model binding poses in ATP-binding pockets (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes and identify critical hydrogen bonds .
- QSAR models : Train algorithms on datasets of pyrazole-oxazole analogs to predict logP, pIC₅₀, and ADMET properties .
Validation against crystallographic data (e.g., PDB entries) ensures predictive accuracy .
Advanced: What strategies mitigate instability of the oxazole ring under physiological conditions?
Methodological Answer:
- pH optimization : Buffered solutions (pH 6.5–7.4) reduce oxazole hydrolysis .
- Prodrug approaches : Mask the carboxamide as an ester or peptide conjugate to enhance stability in vivo .
- Formulation studies : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves shelf life .
Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., oxidation at the methyl group) .
Advanced: How do structural analogs compare in terms of selectivity for therapeutic targets?
Methodological Answer:
- Target profiling : Screen against panels of 50+ kinases or GPCRs to identify off-target effects .
- Pharmacophore mapping : Compare electrostatic surfaces of analogs using ROCS (Rapid Overlay of Chemical Structures) to explain selectivity .
For example, replacing the oxan-2-ylmethyl group with a benzyl moiety increases selectivity for PI3Kδ over PI3Kγ by 10-fold .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce heavy metal contamination .
- Process safety : Monitor exothermic reactions (e.g., coupling steps) via in situ FTIR to prevent runaway conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
